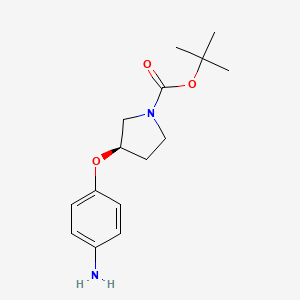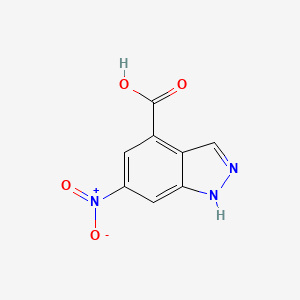
6-nitro-1H-indazole-4-carboxylic acid
Overview
Description
6-nitro-1H-indazole-4-carboxylic acid (NIC) is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a nitro-substituted indazole derivative that has been synthesized through different methods. In
Scientific Research Applications
- Field : Organic Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This approach has led to the development of a wide variety of 1H- and 2H-indazoles in good to excellent yields .
- Field : Material Science
- Application : Indazole-based coordination polymers have been studied for their potential applications in various fields .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Cadmium and zinc polymers exhibit interesting luminescence properties .
- Field : Medicinal Chemistry
- Application : Indazole compounds have been studied for their antimicrobial activities .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Synthetic Approaches to Indazoles
Use in Coordination Polymers
Antimicrobial Activities
- Field : Material Science
- Application : The formation of five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid (HL) has been reported . These complexes are the first examples of coordination compounds constructed with this interesting ligand .
- Methods : These materials were synthesized by solvothermal routes .
- Results : The copper compound shows an unusual spin-canted effect while the anisotropic cobalt material behaves as a field-induced single molecule magnet . The Cd-based compound exhibited dose-dependent toxicity on B16-F10 cells, most likely due to the release of toxic Cd (II) . The zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells .
- Field : Organic Chemistry
- Application : The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .
- Methods : The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .
- Results : This method provides a wide range of potentially biologically and pharmaceutically interesting substituted indazoles in good to excellent yields under mild reaction conditions .
- Field : Medicinal Chemistry
- Application : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : It was found that the compound was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .
2D-Coordination Polymers
Synthesis of N-Heterocycles
Anticancer Activities
- Field : Material Science
- Application : The formation of five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid (HL) has been reported . These complexes are the first examples of coordination compounds constructed with this interesting ligand . These materials were synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties .
- Methods : These materials were synthesized by solvothermal routes .
- Results : The copper compound shows an unusual spin-canted effect while the anisotropic cobalt material behaves as a field-induced single molecule magnet . MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells, most likely due to the release of toxic Cd (II) . Cadmium and zinc polymers exhibit interesting luminescence properties . The fact that zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells make this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .
- Field : Organic Chemistry
- Application : The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .
- Methods : The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .
- Results : This method provides a wide range of potentially biologically and pharmaceutically interesting substituted indazoles in good to excellent yields under mild reaction conditions .
- Field : Medicinal Chemistry
- Application : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : It was found that the compounds were able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .
Luminescent Materials with Biomedical Applications
Synthesis of NH-1,2,3-triazoles
Antiproliferative Activities
properties
IUPAC Name |
6-nitro-1H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-7-6(5)3-9-10-7/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBWBBCYGPFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646313 | |
| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indazole-4-carboxylic acid | |
CAS RN |
885519-61-9 | |
| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



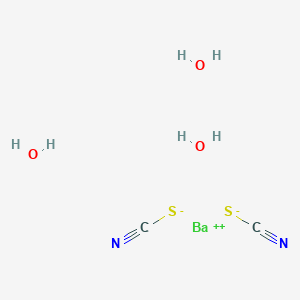
![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)
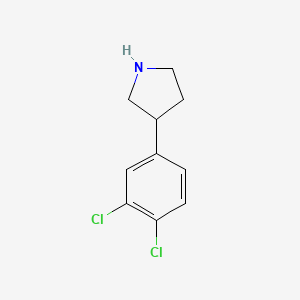
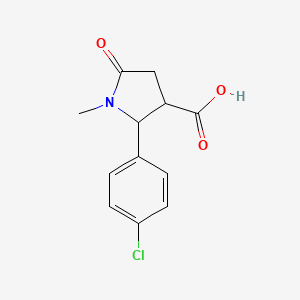
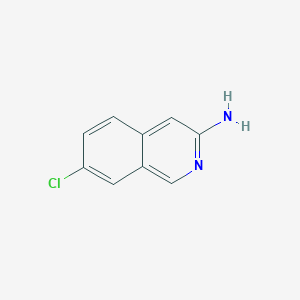
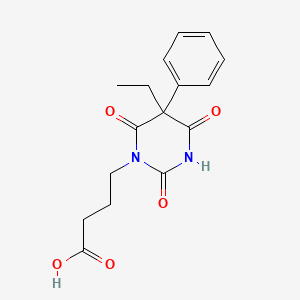
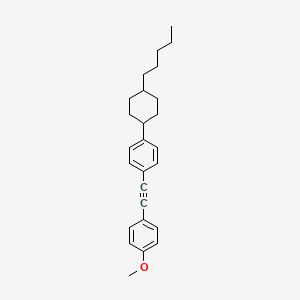
![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)
![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)
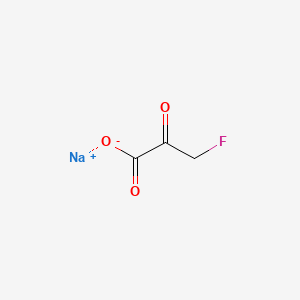
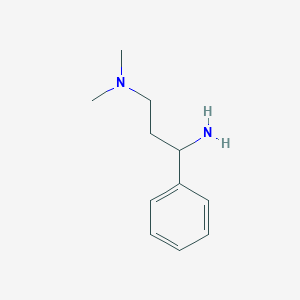
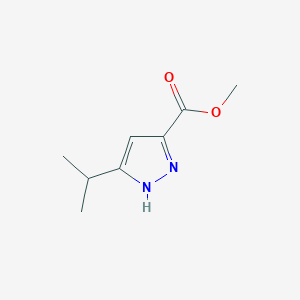
![{4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]phenyl}acetic acid](/img/structure/B1604164.png)
